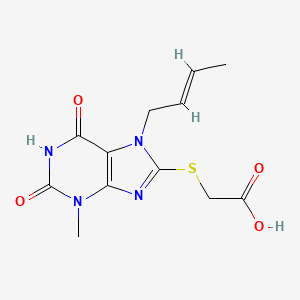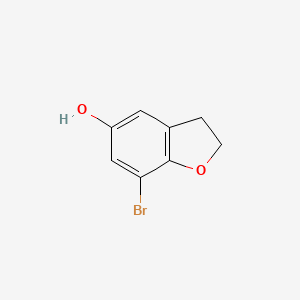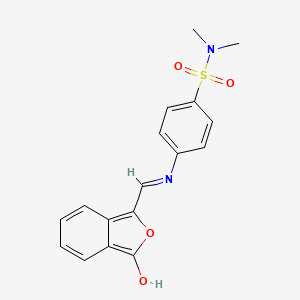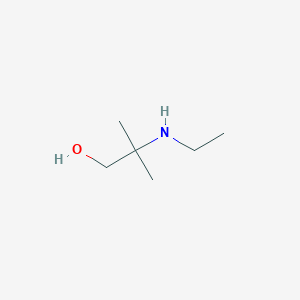![molecular formula C21H25N5O2 B2838838 9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone CAS No. 877616-18-7](/img/structure/B2838838.png)
9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of purine, which is a heterocyclic aromatic organic compound. Purines are fundamental to all life forms due to their role in the genetic code. They are part of DNA, RNA, ATP, GTP, cyclic AMP, and NADH .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a purine core (a pyrimidine ring fused to an imidazole ring) with various substitutions at different positions. These substitutions include a benzyl group, methyl groups, and a 2-methylallyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzyl group might undergo reactions typical of aromatic compounds, while the methyl and 2-methylallyl groups might undergo reactions typical of alkanes and alkenes, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, it might have different solubility, melting point, boiling point, and spectral properties .Wissenschaftliche Forschungsanwendungen
DNA Cleaving Agents and Anticancer Activity Compounds structurally related to the query chemical have been explored as DNA cleaving agents showing specificity under reducing conditions. These agents, such as Pyrrolo[1,2-a]benzimidazole(PBI)-based aziridinyl quinones, demonstrate a unique spectrum of cytotoxicity against cancer cells, highlighting their potential as novel anticancer drugs (E. B. Skibo & W. Schulz, 1993).
Antimicrobial and Antioxidant Potential Newly synthesized derivatives with similarities in structure have been evaluated for antimicrobial activities against various bacterial strains. Additionally, some compounds exhibit significant antioxidant potential, underscoring their possible utility in treating infections and oxidative stress-related conditions (Ashok Kumar et al., 2011).
Cardiotonic Activity Another area of application involves the synthesis and evaluation of novel pyrimidine derivatives for their cardiotonic activity. These compounds, through various synthetic methods, have been tested for their positive inotropic effects, suggesting potential use in heart-related therapies (P. Dorigo et al., 1996).
Anticonvulsant Agents Research has also identified a new class of 9-benzyl-6-(dimethylamino)-9H-purines with potent anticonvulsant activity against seizures in rats, opening avenues for developing new treatments for epilepsy and related disorders (J. Kelley et al., 1988).
Antirhinovirus Activity Additionally, compounds within this structural realm have shown significant in vitro activity against rhinoviruses, suggesting their potential as antiviral agents for the treatment of common colds and other viral infections (J. Kelley et al., 1988).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-benzyl-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-15(3)12-25(17)20)13-16-8-6-5-7-9-16/h5-9,15H,1,10-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZITUUWNUGLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)


